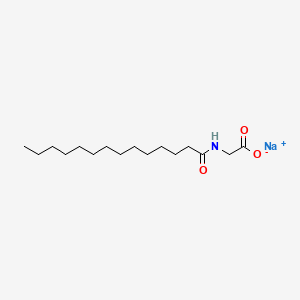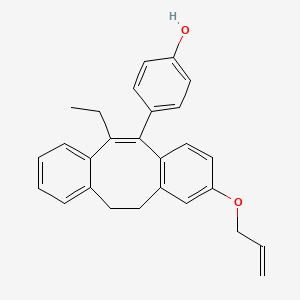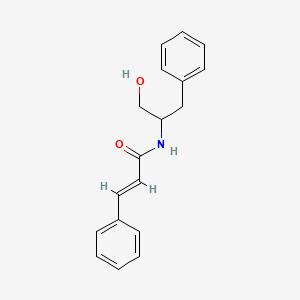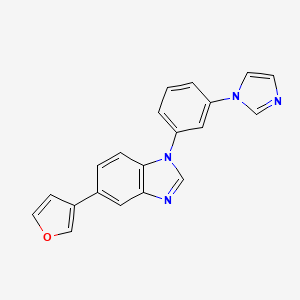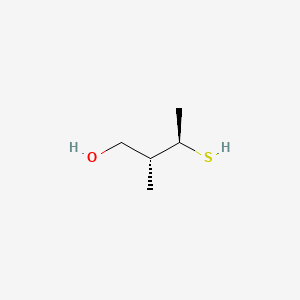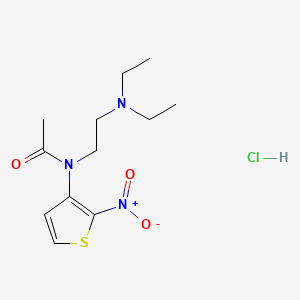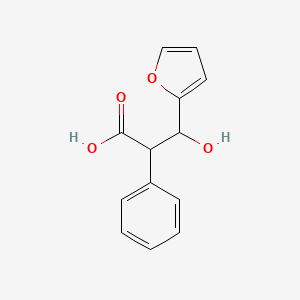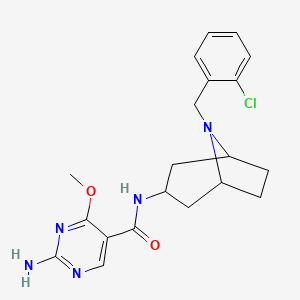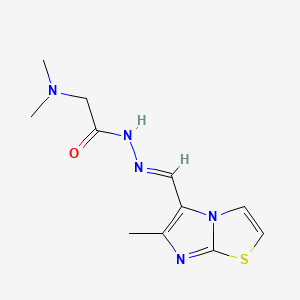
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a morpholineethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific conditions such as the presence of a base like DBU and the use of protecting groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 1-(3-Chlorophenyl)piperazine (mCPP)
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazine ring with a methoxyphenyl group and a morpholineethanamine moiety sets it apart from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects .
特性
CAS番号 |
118269-94-6 |
|---|---|
分子式 |
C18H26Cl2N4O2 |
分子量 |
401.3 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4O2.2ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)20-21-18(14)19-6-7-22-8-10-24-11-9-22;;/h3-5,12-13H,6-11H2,1-2H3,(H,19,21);2*1H |
InChIキー |
AURJPILINFYQFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


